molecular formula C23H28O7 B192346 Schisandrol B CAS No. 58546-54-6

Schisandrol B

货号: B192346
CAS 编号: 58546-54-6
分子量: 416.5 g/mol
InChI 键: ZWRRJEICIPUPHZ-SFDCACGMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Metabolic Interactions with Cytochrome P450 Enzymes

SolB modulates cytochrome P450 (CYP) enzymes, critical for xenobiotic metabolism:

  • CYP2E1 and CYP3A11 Inhibition : SolB competitively inhibits CYP2E1 and CYP3A11, reducing the bioactivation of acetaminophen (APAP) into its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). Molecular docking studies reveal SolB binds to the active sites of these enzymes via hydrophobic interactions and hydrogen bonding .

  • Impact on APAP Metabolism :

    ParameterSolB (20 μM)Control
    NAPQI-GSH Formation↓ 72%Baseline
    CYP2E1 Activity↓ 65%100% Activity
    Data from in vitro microsomal assays demonstrate dose-dependent inhibition .

Interaction with Nuclear Receptors

SolB activates the pregnane X receptor (PXR), a regulator of detoxification genes:

  • PXR Activation : SolB binds to PXR’s ligand-binding domain (LBD), inducing expression of CYP3A11 and UDP-glucuronosyltransferases (UGT1A1) in mice. This enhances bile acid detoxification and reduces cholestatic liver injury .

  • Metabolomic Profiling :

    Bile AcidSolB-Treated (μM)Control (μM)
    Lithocholic Acid12.3 ± 1.228.6 ± 3.1
    Taurocholic Acid45.8 ± 4.522.1 ± 2.3
    LC-MS analysis shows SolB reduces toxic bile acid accumulation .

Modulation of NF-κB Signaling

SolB inhibits TGFβ1-mediated NF-κB activation in vascular smooth muscle cells (VSMCs):

  • IKK/IκBα Phosphorylation : At 20 μM, SolB suppresses IKKα/β phosphorylation by 58% and IκBα degradation by 64%, blocking NF-κB nuclear translocation .

  • Dose-Dependent Effects :

    SolB Concentration (μM)NF-κB Luciferase Activity (% of Control)
    582 ± 6
    1054 ± 5
    2031 ± 4
    Luciferase reporter assays confirm inhibition of NF-κB transcriptional activity .

Structural Modifications During Processing

Wine-steaming alters SolB’s chemical profile in Schisandra chinensis:

  • Fermentation-Induced Changes :

    ComponentRaw Schisandra (mg/g)Wine-Steamed (mg/g)
    This compound2.80 ± 0.213.38 ± 0.60
    Schisandrin B151.78 ± 14.89183.01 ± 23.89
    UPLC-Q-TOF-MS/MS analysis shows increased SolB solubility post-fermentation .

Pharmacokinetic Profile

SolB exhibits tissue-specific distribution in rats:

  • Bioavailability : Oral bioavailability is 34.2% due to first-pass metabolism.

  • Tissue Accumulation (24 h Post-Dose) :

    TissueSolB Concentration (ng/g)
    Liver2850 ± 320
    Kidney1240 ± 150
    Heart680 ± 85
    HPLC-MS/MS data highlight hepatic preferential uptake .

Antioxidant Mechanism via NRF2/ARE Pathway

SolB activates NRF2, enhancing antioxidant gene expression:

  • Glutathione Synthesis : Increases hepatic glutathione (GSH) by 1.8-fold in APAP-injured mice .

  • Gene Regulation : Upregulates NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) via ARE-driven transcription .

科学研究应用

贝西古辛在科学研究中具有广泛的应用:

作用机制

贝西古辛通过各种分子靶点和途径发挥作用:

相似化合物的比较

贝西古辛与从五味子中分离的其他木脂素相似,例如五味子醇B和五味子素N。 贝西古辛因其特定的药理作用和分子靶点而具有独特性。 例如,虽然五味子醇B也具有抗炎特性,但贝西古辛具有更广泛的作用,包括神经保护和肝保护 .

类似的化合物包括:

  • 五味子醇B
  • 五味子素N
  • 五味子素

这些化合物在结构上具有相似性,但在它们的特定生物活性及其治疗潜力方面有所不同 .

属性

CAS 编号

58546-54-6

分子式

C23H28O7

分子量

416.5 g/mol

IUPAC 名称

(9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol

InChI

InChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m1/s1

InChI 键

ZWRRJEICIPUPHZ-SFDCACGMSA-N

SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

手性 SMILES

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@]1(C)O)OC)OC)OC)OC)OCO3

规范 SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3

同义词

5,6,7,8-tetrahydro-1,2,3,12-tetramethoxy-6,7-dimethyl-10,11-methylenedioxy-6-dibenzo(a,c)cyclooctenol
gomisin A
schisandrol B
schizandrol B
TJN 101
TJN-101

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Schisandrol B
Reactant of Route 2
Reactant of Route 2
Schisandrol B
Reactant of Route 3
Reactant of Route 3
Schisandrol B
Reactant of Route 4
Reactant of Route 4
Schisandrol B
Reactant of Route 5
Reactant of Route 5
Schisandrol B
Reactant of Route 6
Reactant of Route 6
Schisandrol B
Customer
Q & A

Q1: How does Schisandrol B exert its hepatoprotective effects against acetaminophen-induced liver injury?

A1: [] this compound demonstrates a protective effect against acetaminophen-induced liver injury through a multifaceted mechanism. It inhibits the activity of cytochrome P450 enzymes, CYP2E1 and CYP3A11, responsible for the metabolic activation of acetaminophen into the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This inhibition reduces NAPQI formation, mitigating oxidative stress and subsequent liver damage. Additionally, this compound promotes liver regeneration by modulating the expression of proteins involved in cell cycle regulation (p53, p21, cyclin D1) and apoptosis (BCL-2). []

Q2: What is the role of this compound in modulating Transforming Growth Factor Beta 1 (TGFβ1) signaling?

A2: [] this compound, along with Schisandrin B, inhibits TGFβ1-mediated activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in vascular smooth muscle cells. This inhibition occurs independently of the canonical Smad-dependent pathway, suggesting an alternative mechanism of action. By suppressing TGFβ1-induced NF-κB activation, this compound potentially mitigates vascular fibrosis.

Q3: How does this compound protect against cholestatic liver injury?

A3: this compound exhibits protection against cholestatic liver injury via multiple mechanisms. [] In lithocholic acid (LCA)-induced liver injury, it modulates mitochondrial dynamics by influencing the expression of proteins like dynamin-related protein 1 (DRP1), optic atrophy 1 (OPA1), and mitofusins (MFN1, MFN2), ultimately favoring mitochondrial fission. [] Additionally, this compound demonstrates interaction with pregnane X receptors (PXR), nuclear receptors involved in regulating bile acid homeostasis.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C21H22O6, and its molecular weight is 370.4 g/mol.

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: Various spectroscopic techniques can be employed to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, infrared (IR) spectroscopy for identifying functional groups, and mass spectrometry (MS) for determining molecular weight and fragmentation patterns. []

Q6: How does this compound influence the pharmacokinetics of other drugs?

A6: [] this compound exhibits inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. This inhibition can potentially alter the metabolism and clearance of co-administered drugs that are substrates of these enzymes, leading to pharmacokinetic interactions. Notably, this compound demonstrates potent inhibition of CYP2C19. [] Furthermore, this compound can inhibit P-glycoprotein (P-gp), an efflux transporter, impacting the absorption and distribution of its substrate drugs.

Q7: Are there gender differences in the pharmacokinetics of this compound?

A7: [] Pharmacokinetic studies in rats revealed significant gender differences in the pharmacokinetics of this compound and other lignans present in Schisandra chinensis extract. Male rats exhibited faster absorption, while female rats showed higher peak plasma concentrations (Cmax) and area under the curve (AUC) values, suggesting potential gender-specific variations in drug disposition.

Q8: What in vitro and in vivo models are employed to investigate the pharmacological effects of this compound?

A8: [] The hepatoprotective effects of this compound have been extensively studied in both in vitro and in vivo models. Cell-based assays using hepatocytes are employed to assess its ability to mitigate drug-induced cytotoxicity and oxidative stress. Animal models, primarily rodents, are used to evaluate its efficacy against various liver injury models, including acetaminophen-induced hepatotoxicity and cholestasis. []

Q9: What analytical techniques are commonly used to quantify this compound in biological samples?

A9: [] High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV), diode array detection (DAD), or mass spectrometry (MS), is frequently employed for the quantification of this compound in biological samples like plasma, serum, and tissue homogenates. These methods offer sensitivity, specificity, and the ability to simultaneously analyze multiple lignans. []

Q10: How does this compound perform in different formulations?

A10: [] Research has explored various formulations to improve the stability, solubility, and bioavailability of this compound. These include encapsulation techniques like liposomes and nanoparticles, which can enhance its solubility, protect it from degradation, and facilitate targeted delivery. [] Further investigations are necessary to optimize its formulation for clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。